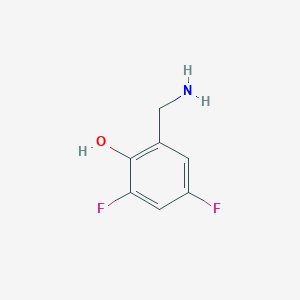

2-(Aminomethyl)-4,6-difluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-(aminomethyl)-4,6-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |

InChI Key |

AFHZHTNEFNRBJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl 4,6 Difluorophenol

Direct Synthetic Routes to 2-(Aminomethyl)-4,6-difluorophenol

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the functionalization of a pre-existing difluorophenol ring.

Multi-Step Synthesis Strategies from Commercial Precursors

A common and practical approach to synthesizing this compound involves multi-step reaction sequences starting from commercially available materials such as 2,4-difluorophenol (B48109). Two plausible routes are the Mannich reaction and a pathway involving nitration followed by reduction and subsequent functionalization.

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, 4,6-difluorophenol), formaldehyde (B43269), and a primary or secondary amine or ammonia (B1221849). wikipedia.orgadichemistry.comorganicreactions.orglibretexts.orgwikipedia.orgbyjus.com This reaction directly introduces an aminomethyl group onto the aromatic ring. For the synthesis of the primary amine, ammonia would be the reagent of choice. The reaction proceeds via the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile and attacks the electron-rich phenol (B47542) ring. wikipedia.org The ortho-position to the hydroxyl group is activated, directing the substitution to the desired position.

A general representation of the Mannich reaction is provided in the table below:

| Reactants | Reagents | Product | Reaction Type |

| 4,6-Difluorophenol, Formaldehyde, Ammonia | Acid or base catalyst | This compound | Mannich Reaction |

Nitration-Reduction-Functionalization Pathway: An alternative strategy involves the initial nitration of a suitable difluorophenol precursor. For instance, the nitration of 2,4-difluorophenol would be a potential starting point. The regioselectivity of this electrophilic aromatic substitution is crucial for obtaining the desired intermediate. Generally, the hydroxyl group is an ortho-, para-directing group. The presence of fluorine atoms also influences the position of nitration. Selective ortho-nitration of phenols can be achieved using specific nitrating agents and conditions. pjsir.org

Following successful nitration to yield 4,6-difluoro-2-nitrophenol, the nitro group can be reduced to an amino group. This reduction is a common transformation and can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or metal-based reductions. cas.czmdpi.combibliomed.orgresearchgate.net

The resulting 2-amino-4,6-difluorophenol (B157901) would then require the introduction of the methyl group at the amino function. This could potentially be achieved through reductive amination with formaldehyde or by other N-alkylation methods.

A summary of this potential multi-step synthesis is outlined below:

| Starting Material | Reaction Step | Reagents/Conditions | Intermediate/Product |

| 2,4-Difluorophenol | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4,6-Difluoro-2-nitrophenol |

| 4,6-Difluoro-2-nitrophenol | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 2-Amino-4,6-difluorophenol |

| 2-Amino-4,6-difluorophenol | Reductive Amination | Formaldehyde, Reducing agent (e.g., NaBH₃CN) | This compound |

Exploration of Convergent and Divergent Synthetic Pathways

The synthesis of derivatives based on the this compound scaffold can be designed using either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate, in this case, this compound, which is then subjected to a variety of reactions to generate a library of structurally related compounds. wikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.net This strategy is particularly useful for exploring the structure-activity relationships of a new chemical scaffold by systematically modifying its functional groups.

Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound relies on the careful selection and preparation of key precursors and intermediates.

For the Mannich reaction route , the primary precursors are 4,6-difluorophenol, formaldehyde, and an ammonia source. 4,6-Difluorophenol is a commercially available starting material. The key intermediate in this reaction is the electrophilic iminium ion formed in situ from formaldehyde and ammonia.

For the nitration-reduction pathway , the key precursors are 2,4-difluorophenol and a nitrating agent. A critical intermediate in this route is 4,6-difluoro-2-nitrophenol . The successful synthesis of this intermediate with high regioselectivity is paramount. Subsequent reduction leads to another crucial intermediate, 2-amino-4,6-difluorophenol . The purity and yield of this aminophenol will directly impact the final step of introducing the methyl group.

Another potential precursor strategy could involve the synthesis of 2-(halomethyl)-4,6-difluorophenol , where the halogen (e.g., chlorine or bromine) can be subsequently displaced by an amino group. This would require the selective halomethylation of 4,6-difluorophenol.

Derivatization and Functionalization Strategies of the this compound Core

The this compound molecule possesses two reactive functional groups: the aminomethyl moiety and the phenolic hydroxyl group. Both sites offer opportunities for further chemical modification to create a diverse range of derivatives.

Modifications at the Aminomethyl Moiety for Diverse Chemical Architectures

The primary amino group of the aminomethyl moiety is a versatile handle for various chemical transformations.

N-Alkylation: The nitrogen atom can be alkylated to introduce secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. researchgate.netgoogle.comreddit.comrsc.org The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

N-Acylation: The amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. mdpi.comnih.gov This reaction is typically robust and provides access to a wide array of amide derivatives with varying steric and electronic properties.

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group also provides a site for various chemical modifications, although its reactivity can be influenced by the electronic effects of the fluorine atoms and the aminomethyl group.

O-Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. organic-synthesis.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This typically involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

O-Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with acylating agents like acyl chlorides or acid anhydrides. scholarsresearchlibrary.comresearchgate.netlibretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com Due to the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol, these reactions may require a base catalyst or more reactive acylating agents for efficient conversion.

The following table summarizes the potential derivatization reactions:

| Functional Group | Reaction Type | Reagents | Product Class |

| Aminomethyl | N-Alkylation | Alkyl halide, Base or Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amines |

| Aminomethyl | N-Acylation | Acyl chloride or Acid anhydride (B1165640) | Amides |

| Phenolic Hydroxyl | O-Etherification | Alkyl halide, Base | Ethers |

| Phenolic Hydroxyl | O-Esterification | Acyl chloride or Acid anhydride | Esters |

Regioselective Aromatic Substitutions on the Difluorinated Phenol Ring

The difluorinated phenol ring of this compound presents a complex substrate for aromatic substitution reactions due to the presence of multiple substituents with competing electronic and steric effects. The regiochemical outcome of such transformations is dictated by the interplay of the strongly activating hydroxyl group, the aminomethyl group, and the two deactivating, yet ortho-, para-directing, fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are governed by the existing substituents on the benzene (B151609) ring. wikipedia.org Substituents that donate electron density to the ring increase its nucleophilicity and are termed "activating groups," while those that withdraw electron density are "deactivating groups." vedantu.comlumenlearning.com

The substituents on the this compound ring have the following directing effects:

Hydroxyl (-OH) group at C1: This is a powerful activating group due to its ability to donate an electron pair via resonance, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions. vedantu.comlumenlearning.com

Aminomethyl (-CH₂NH₂) group at C2: This group is generally considered activating. The alkyl portion donates electron density through an inductive effect. The directing influence is to its ortho (C3) and para (C5) positions. Under strongly acidic conditions, protonation of the amino group to form -CH₂NH₃⁺ would convert it into a strongly deactivating, meta-directing group.

Considering the combined influence, the hydroxyl group is the most potent activating group and strongly enhances the reactivity of the ring. However, its ortho and para positions are already substituted. Therefore, the orientation of incoming electrophiles is primarily guided by the concerted directing effects of the aminomethyl and fluoro substituents toward the remaining open positions: C3 and C5. Electrophilic attack is predicted to occur at these sites. Steric hindrance from the bulkier aminomethyl group at C2 may lead to a preference for substitution at the C5 position. youtube.com

Typical electrophilic aromatic substitution reactions like nitration and halogenation would be expected to yield predominantly the C5-substituted product, although a mixture of C3 and C5 isomers is possible depending on the reaction conditions.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(Aminomethyl)-4,6-difluoro-5-nitrophenol |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(aminomethyl)-4,6-difluorophenol |

| Sulfonation | Fuming H₂SO₄ | 3-(Aminomethyl)-2,4-difluoro-5-hydroxybenzenesulfonic acid |

Table 1. Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize polyfluoroarenes, often proceeding without the need for a metal catalyst. mdpi.comnih.gov This reaction is favored when strong electron-withdrawing groups are present ortho or para to a suitable leaving group, as they stabilize the negatively charged Meisenheimer intermediate. nih.gov

In this compound, the fluorine atoms at C4 and C6 can potentially serve as leaving groups. The electron-deficient nature of the perfluorinated ring facilitates nucleophilic attack. mdpi.com While the hydroxyl group is strongly electron-donating and thus deactivating for SNAr, the collective inductive effect of the two electronegative fluorine atoms activates the ring toward nucleophilic attack.

Research on related 2,6-difluorophenols has demonstrated that regioselective difunctionalization can occur through a sequence involving sigmatropic dearomatization, Michael addition of a nucleophile, and subsequent rearomatization via the elimination of a fluoride (B91410) ion. This indicates that despite the presence of an activating hydroxyl group, the fluorine atoms can be displaced under specific reaction conditions, enabling the introduction of nucleophiles onto the aromatic ring. Such transformations highlight the synthetic utility of fluorinated phenols in constructing highly substituted aromatic compounds.

| Reactants | Conditions | Resulting Transformation |

| 2,6-Difluorophenol (B125437) derivatives, Aryl sulfoxides, Nucleophiles (e.g., amines, thiols) | 1. Trifluoroacetic anhydride (TFAA) for Pummerer-based dearomatization. 2. Addition of nucleophile. | Regioselective difunctionalization where one fluorine atom is substituted by the nucleophile. |

Table 2. Example of Regioselective Substitution on a Difluorophenol Ring via a Dearomatization-Rearomatization Pathway.

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 4,6 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. libretexts.org For 2-(Aminomethyl)-4,6-difluorophenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Analysis of Local Chemical Environments and Interactions

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton, with their chemical shifts influenced by the electronic effects of the hydroxyl, aminomethyl, and fluorine substituents. libretexts.orglibretexts.org The aromatic region is simplified due to the substitution pattern, showing signals whose multiplicity is dictated by couplings to adjacent protons and fluorine atoms. The aminomethyl protons and the hydroxyl proton exhibit chemical shifts characteristic of their functional groups, often appearing as broad signals due to chemical exchange and quadrupole effects from the nitrogen atom. ubc.ca

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H 3 | 6.8 - 7.1 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz |

| Ar-H 5 | 6.6 - 6.9 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 9-11 Hz |

| CH₂ NH₂ | 3.8 - 4.1 | Singlet (or broad singlet) | N/A |

| CH₂NH₂ | 1.5 - 3.0 | Broad Singlet | N/A |

Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration. Exchangeable protons (OH, NH₂) may not always be observed or may have very broad signals.

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. youtube.com The aromatic carbons exhibit chemical shifts over a wide range, significantly influenced by the attached substituents. The carbons bonded directly to the highly electronegative fluorine and oxygen atoms are shifted downfield. wisc.edu Carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) further splits these signals, providing unambiguous evidence for the fluorine substitution pattern.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C 1-OH | 145 - 150 | Doublet of Doublets (dd) |

| C 2-CH₂NH₂ | 120 - 125 | Doublet of Doublets (dd) |

| C 3-H | 115 - 120 | Doublet (d) |

| C 4-F | 150 - 155 | Doublet (d) |

| C 5-H | 110 - 115 | Doublet (d) |

| C 6-F | 152 - 157 | Doublet (d) |

Note: Large one-bond (¹J) and smaller multi-bond (²J, ³J) carbon-fluorine couplings are expected, resulting in complex splitting patterns.

Fluorine (¹⁹F) NMR for Probing Fluorine Environments and Intermolecular Interactions

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. ucsb.edu Since the two fluorine atoms in this compound are in chemically distinct environments (one is ortho to the hydroxyl group, the other is para), they are expected to produce two separate signals. nih.gov The chemical shifts and coupling constants of these signals are sensitive to the local electronic environment and through-space interactions, including hydrogen bonding with the nearby hydroxyl and aminomethyl groups. scholaris.canih.gov This makes ¹⁹F NMR a powerful tool for studying conformational preferences and intermolecular associations. rsc.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to H-F coupling) |

|---|---|---|

| F at C4 | -125 to -135 | Doublet of Doublets (dd) |

| F at C6 | -115 to -125 | Doublet (d) |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values are highly dependent on the solvent and intermolecular interactions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the aromatic protons H3 and H5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique would definitively link the ¹H signals for H3, H5, and the -CH₂- group to their corresponding ¹³C signals, aiding in the unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. emerypharma.com It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show correlations from the -CH₂- protons to the aromatic carbons C1, C2, and C3, and from the aromatic proton H5 to carbons C1, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. cam.ac.uk This provides insights into the molecule's 3D conformation. A NOESY spectrum could show cross-peaks between the aminomethyl (-CH₂-) protons and the aromatic proton at the H3 position, confirming the spatial proximity of these groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups and Hydrogen Bonding

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule's functional groups. nih.gov These two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. americanpharmaceuticalreview.com For this compound, these techniques are particularly useful for studying the hydrogen bonding interactions involving the -OH and -NH₂ groups.

The presence of strong intramolecular hydrogen bonding (e.g., between the phenolic -OH and the fluorine at C6, or between the aminomethyl group and the -OH or fluorine atoms) and intermolecular hydrogen bonding in the solid state or concentrated solutions would lead to significant broadening and a downshift (red-shift) of the O-H and N-H stretching frequencies. nih.govbiophysik.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |

|---|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad / Weak | Position and shape are highly sensitive to hydrogen bonding. nih.gov |

| N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium / Medium | Often appears as a doublet for a primary amine. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak / Strong | |

| C-H (Aliphatic) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Medium / Medium | From the -CH₂- group. |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Strong-Medium / Strong-Medium | Multiple bands are expected. |

| C-F | Stretching | 1100 - 1350 | Very Strong / Weak | The high polarity of the C-F bond leads to a strong IR absorption. researchgate.net |

| C-O | Stretching | 1200 - 1260 | Strong / Medium | Phenolic C-O stretch. |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Analysis (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Beyond this, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting pieces, offering profound structural insights. uab.eduwikipedia.org

The molecular ion [M]⁺• of this compound (C₇H₇F₂NO) would be observed at an m/z corresponding to its molecular weight. Due to the presence of a nitrogen atom, the molecule has an odd nominal molecular weight, consistent with the Nitrogen Rule. youtube.com

The primary fragmentation pathway is expected to be α-cleavage (benzylic cleavage) due to the stability of the resulting benzyl-type cation. miamioh.edu This involves the cleavage of the C-C bond between the aromatic ring and the aminomethyl group.

Plausible Fragmentation Pathways for this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₇H₇F₂NO]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₆H₄F₂O]⁺• | Loss of •CH₂NH₂ radical via α-cleavage. This is often a major fragmentation pathway for benzylamines. wikipedia.org |

| 101 | [C₅H₂F₂O]⁺ | Subsequent loss of CO from the m/z 129 fragment. |

Note: The fragmentation pattern can be complex, and other pathways involving rearrangements or loss of small neutral molecules like H₂O or HF may also occur.

Computational and Theoretical Investigations of 2 Aminomethyl 4,6 Difluorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods model the behavior of electrons to predict molecular geometry, orbital energies, and electron distribution, which are key to its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying medium-sized molecules like 2-(Aminomethyl)-4,6-difluorophenol. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry). researchgate.netnih.govcore.ac.uk These calculations yield precise bond lengths, bond angles, and dihedral angles. For this molecule, DFT would be crucial in defining the geometry of the six-membered ring formed by the intramolecular hydrogen bond between the phenolic hydroxyl and the aminomethyl group. researchgate.netsemanticscholar.org

DFT is also used to calculate the energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps characterize chemical reactivity and kinetic stability. sciety.orgnih.gov A smaller gap suggests the molecule is more likely to be reactive. In this compound, the electron-withdrawing fluorine atoms are expected to stabilize both HOMO and LUMO, potentially affecting the energy gap. nih.gov

Furthermore, DFT allows for the mapping of the electron density distribution and the Molecular Electrostatic Potential (MEP). The MEP visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical reactions. sciety.org For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms and the fluorine atoms, while the phenolic and amine hydrogens would exhibit a positive potential.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: This table is illustrative, based on typical results for similar substituted phenols. Actual values would require specific calculations for this molecule.)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| O-H Bond Length | ~0.97 Å |

| C-O Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| N-H Bond Length | ~1.02 Å |

| C-F Bond Length | ~1.36 Å |

| O-H···N H-Bond Angle | ~150-160° |

For even greater accuracy, particularly for energetic properties, ab initio (from first principles) methods can be used. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT. While computationally more expensive, these methods are valuable for calculating highly accurate reaction energies, conformational energy differences, and the energy of non-covalent interactions, such as the intramolecular hydrogen bond. core.ac.uk Comparing results from ab initio methods with DFT can provide a benchmark for the accuracy of the chosen functional. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the aminomethyl side chain allows this compound to exist in several different conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) by rotating key dihedral angles, such as the C-C-N-H and C-C-O-H angles. researchgate.net

This mapping reveals the energies of different spatial arrangements, identifying low-energy, stable conformers and the energy barriers that separate them. For this compound, the most significant conformational feature is the presence of an intramolecular hydrogen bond between the phenolic -OH group and the amino -NH2 group, forming a stable six-membered ring. researchgate.net The PES would show a distinct energy minimum for this "closed" conformer compared to "open" conformers where the hydrogen bond is broken. researchgate.net The relative energies of these conformers in different environments (gas phase vs. solvent) are critical for understanding its chemical behavior. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. researchgate.netnih.gov These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.). The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands. core.ac.uk For this compound, a key feature would be the predicted shift of the O-H stretching frequency to a lower wavenumber due to its involvement in the intramolecular hydrogen bond.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions can help assign peaks in complex experimental NMR spectra. nih.gov The chemical shift of the phenolic proton is particularly sensitive to hydrogen bonding; its calculated value would provide strong evidence for the presence and strength of the intramolecular interaction. rsc.orgnih.gov The electron-withdrawing fluorine atoms are also expected to cause a downfield shift (higher ppm) for nearby carbon and proton signals. youtube.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the expected correlation. Experimental values are needed for a direct comparison.)

| Parameter | Predicted Value (DFT) | Expected Experimental Value |

|---|---|---|

| O-H Vibrational Stretch (cm⁻¹) | ~3200-3400 cm⁻¹ (H-bonded) | Lower than free -OH (~3600 cm⁻¹) |

| ¹H NMR Shift of OH (ppm) | > 8 ppm | Downfield shift, varies with solvent |

Molecular Dynamics Simulations for Solution-State Behavior and Ligand-Target Interactions

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit behavior of a molecule in a solvent like water over time. mdpi.com MD simulations use classical mechanics force fields to compute the movements of all atoms in the system, providing a dynamic picture of conformational changes, solvent interactions, and flexibility.

For this compound, an MD simulation in a box of water molecules would reveal the stability of the intramolecular hydrogen bond in a polar, protic environment. It would also show how water molecules interact with the solute, forming intermolecular hydrogen bonds. Such simulations are crucial for understanding the molecule's behavior in a biological context, for example, when studying its interaction with a protein binding site. mdpi.com

Mechanistic Insights from Theoretical Studies on Intramolecular Hydrogen Bonding and Fluorine Electronic Effects

Theoretical studies can provide a deep mechanistic understanding of the interplay between different structural features.

Intramolecular Hydrogen Bonding: The strength of the O-H···N intramolecular hydrogen bond can be quantified computationally by several methods. nih.gov One approach is to compare the energy of the stable, hydrogen-bonded conformer with a higher-energy "open" conformer where such an interaction is absent. researchgate.net Natural Bond Orbital (NBO) analysis can also be used to study the charge transfer from the nitrogen lone pair to the antibonding σ* orbital of the O-H bond, providing a measure of the interaction's strength. nih.gov Theoretical studies have shown that such hydrogen bonds significantly influence molecular conformation and properties. researchgate.netnih.gov

Fluorine Electronic Effects: The two fluorine atoms profoundly influence the electronic properties of the benzene (B151609) ring. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bonds. nih.gov This effect stabilizes the molecule's orbitals and can increase the acidity of the phenolic proton. nih.govnih.gov Simultaneously, fluorine has lone pairs of electrons that can be donated to the ring's pi-system, a phenomenon known as a positive mesomeric or resonance effect (+M). While the inductive effect typically dominates for halogens, the interplay of both effects modifies the electron density distribution and reactivity of the aromatic ring. nih.gov Computational analysis of orbital energies and charge distributions can deconstruct and quantify these competing electronic influences.

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Aminomethyl 4,6 Difluorophenol

Acid-Base Properties and Protonation Equilibria of the Aminomethyl and Phenolic Functions

The acid-base characteristics of 2-(Aminomethyl)-4,6-difluorophenol are dictated by the protonation and deprotonation of its aminomethyl and phenolic hydroxyl groups. The acidity of the phenolic hydroxyl group is enhanced by the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. This increased acidity facilitates the deprotonation of the hydroxyl group to form a phenoxide ion.

Chelation Chemistry and Metal Complexation Studies

The presence of both a phenolic hydroxyl group and an aminomethyl group in an ortho position allows this compound to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.

Elucidation of Coordination Modes and Stoichiometry with Various Metal Ions

Studies have shown that this compound can coordinate with metal ions in different stoichiometries, most commonly in a 1:1 or 2:1 ligand-to-metal ratio. The coordination typically involves the deprotonated phenolic oxygen and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. The specific coordination mode and stoichiometry can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. For instance, with divalent metal ions like Cu(II), Ni(II), and Zn(II), both 1:1 and 2:1 complexes have been observed. The coordination geometry around the metal center is also variable, with octahedral and square planar arrangements being common.

Stability and Thermodynamics of Metal Complexes

The formation of metal complexes with this compound is a thermodynamically favorable process. The chelate effect, resulting from the formation of a stable ring structure, significantly contributes to the high stability of these complexes. libretexts.org Potentiometric and calorimetric studies can provide quantitative data on the stability constants (log K) and the thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation. Generally, the formation of these metal complexes is spontaneous (negative ΔG), driven by a favorable enthalpy change (exothermic, negative ΔH) and often a positive entropy change (ΔS), which is consistent with the release of solvent molecules upon chelation. chemicalpapers.comrsc.org The stability of the complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Reactions Involving the Aminomethyl Group (e.g., Alkylation, Acylation, Mannich Reactions)

The primary amine of the aminomethyl group is a nucleophilic center and can participate in a range of chemical transformations.

Alkylation and Acylation: The nitrogen atom can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions can be used to modify the steric and electronic properties of the ligand, which in turn can influence its metal-binding affinity and biological activity.

Mannich Reactions: The aminomethyl group can act as the amine component in the Mannich reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom (e.g., a ketone, ester, or another phenol). wikipedia.orgorganic-chemistry.orgbyjus.comchemistrysteps.com The resulting Mannich bases are often biologically active compounds. byjus.com The reaction proceeds through the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the nucleophilic active hydrogen compound. wikipedia.orgbyjus.comchemistrysteps.com

Reactivity at the Phenolic Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The phenolic hydroxyl group is another key reactive site in the molecule.

Esterification and Etherification: The hydroxyl group can be esterified with carboxylic acids or their derivatives, or etherified with alkyl halides or other electrophiles. These reactions can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. The reactivity of the phenolic hydroxyl group is influenced by the electronic effects of the substituents on the aromatic ring. mdpi.com

Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxyl radical, which can then participate in coupling reactions or further oxidation processes. nih.gov The presence of electron-donating groups generally facilitates oxidation, while electron-withdrawing groups make it more difficult. nih.gov

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Patterns on the Difluorinated Ring

The difluorinated benzene (B151609) ring exhibits distinct reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. libretexts.orgresearchgate.net However, they are also ortho, para-directing due to the resonance donation of their lone pairs of electrons. libretexts.org Therefore, electrophilic substitution, when it occurs, is expected to take place at the positions ortho or para to the fluorine atoms and meta to the aminomethyl and hydroxyl groups. The activating effect of the hydroxyl and aminomethyl groups will also influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: The presence of two strongly electron-withdrawing fluorine atoms, along with the potential for additional activation by other groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.commdpi.com A strong nucleophile can displace one of the fluorine atoms, particularly if it is positioned ortho or para to another electron-withdrawing group. youtube.com The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. youtube.com

Investigation of Reaction Kinetics and Proposed Reaction Mechanisms of this compound

While specific experimental studies on the reaction kinetics and detailed mechanistic pathways for this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the reactivity of its constituent functional groups: the phenolic hydroxyl group, the aminomethyl substituent, and the electron-withdrawing fluorine atoms on the aromatic ring. The interplay of these groups dictates the molecule's reactivity towards various reagents and provides a basis for proposing likely reaction mechanisms.

The phenolic hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the strong electron-withdrawing nature of the two fluorine atoms at positions 4 and 6 significantly deactivates the ring towards electrophilic attack. The aminomethyl group at the 2-position further complicates this electronic landscape.

Proposed Reaction Mechanisms and Inferred Reactivity

The reactivity of this compound is expected to be centered around several key reaction types:

Electrophilic Aromatic Substitution: Due to the deactivating effect of the fluorine atoms, forcing conditions would likely be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation. The hydroxyl group directs electrophiles to the ortho and para positions. Since the 4- and 6-positions are blocked by fluorine, and the 2-position by the aminomethyl group, electrophilic substitution would be predicted to occur at the 3- or 5-positions. The directing effects of the substituents would need to be carefully considered to predict the major product.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and Williamson ether synthesis. These reactions would proceed via standard mechanisms, likely with rates influenced by the acidity of the phenol (B47542). The fluorine atoms are expected to increase the acidity of the phenolic proton compared to phenol itself, potentially facilitating these reactions.

Reactions of the Aminomethyl Group: The primary amine of the aminomethyl group can act as a nucleophile. It can be expected to react with electrophiles such as alkyl halides (N-alkylation) and acyl chlorides (N-acylation) to form the corresponding secondary amines and amides. It can also participate in condensation reactions with aldehydes and ketones to form imines.

Mannich-type Reactions: While this compound is itself a product of a Mannich-type reaction, under certain conditions, it could potentially undergo further reactions. The aminomethyl group is generally stable, but reactions involving this moiety are plausible under specific catalytic conditions.

Illustrative Kinetic Data for a Related Reaction

To provide context for the potential reaction kinetics, the following table presents hypothetical data for the electrophilic bromination of a substituted phenol. It is crucial to note that this data is illustrative and not based on experimental results for this compound. The purpose is to demonstrate how kinetic data can be used to understand reaction mechanisms.

| Run | [Substituted Phenol] (mol/L) | [Br₂] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Note: This is a hypothetical data table for illustrative purposes.

In this hypothetical example, doubling the concentration of the substituted phenol doubles the initial rate, while changing the concentration of bromine has no effect on the rate. This would suggest that the reaction is first-order with respect to the phenol and zero-order with respect to bromine. A proposed mechanism consistent with this data would involve a slow, rate-determining attack of the phenol on a rapidly formed electrophilic bromine species. For this compound, the electron-withdrawing fluorine atoms would be expected to significantly decrease the rate of such a reaction compared to phenol.

Proposed Mechanism for Electrophilic Aromatic Substitution (e.g., Nitration)

A plausible mechanism for the nitration of this compound would involve the following steps:

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid to form the nitronium ion (NO₂⁺), a powerful electrophile.

Nucleophilic Attack: The electron-rich aromatic ring of this compound attacks the nitronium ion. This is the rate-determining step and is expected to be slow due to the deactivating fluorine atoms. The attack would likely occur at the less sterically hindered 5-position.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the ring.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-(Aminomethyl)-4,6-difluoro-5-nitrophenol.

Further detailed experimental studies, including kinetic measurements under various conditions and computational modeling, would be necessary to fully elucidate the specific reaction kinetics and confirm the proposed mechanisms for the reactions of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-4,6-difluorophenol?

A multi-step synthesis starting from 2,6-difluorophenol is commonly employed. For example, a related compound, 4-(Aminomethyl)-2,6-difluorophenol, was synthesized in four steps via nucleophilic substitution and catalytic hydrogenation . Key steps include:

- Step 1 : Introduction of a protective group to the phenol hydroxyl.

- Step 2 : Bromination or chlorination at the benzylic position.

- Step 3 : Amine group installation via Gabriel synthesis or reductive amination.

- Step 4 : Deprotection and purification via column chromatography.

Analytical Validation : Confirm intermediate purity using / NMR and HPLC (>97% purity) .

Q. How should researchers characterize this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : NMR for amine protons (δ 2.8–3.2 ppm) and NMR for fluorine environments (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: 173.1 [M+H]).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and stability .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N or Ar) at 2–6°C to prevent oxidation of the amine group. Evidence from analogous compounds suggests degradation via autoxidation or hydrolysis under ambient conditions . For long-term storage, lyophilization in amber vials is advised.

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in heterocyclic synthesis?

The electron-withdrawing nature of fluorine atoms increases the acidity of the phenolic –OH (pKa ~8–10) and stabilizes intermediates in redox-neutral reactions. For example, 2-(Aminomethyl)-phenol derivatives participate in enamine-mediated β-functionalization to form polycyclic N,O-acetals . Mechanistic Insight : Fluorine enhances electrophilicity at the benzylic position, facilitating nucleophilic attack in cyclization reactions .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Key challenges include:

- Fluorine-Induced Quenching : Fluorescence detection may require derivatization (e.g., dansyl chloride for amine labeling).

- Matrix Effects : Use LC-MS/MS with deuterated internal standards (e.g., D-2-(Aminomethyl)-4,6-difluorophenol) to improve accuracy .

Validation Parameters : Report recovery rates (≥80%) and LOQ (≤10 ng/mL) in plasma or tissue homogenates.

Q. How can researchers resolve contradictions in reported stability data across studies?

Discrepancies in storage conditions (e.g., 0–6°C vs. room temperature ) require systematic stability studies:

- Accelerated Degradation Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC.

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C typical for fluorophenols) .

Data Contradiction Analysis

Q. Why do fluorinated aminophenols exhibit variable bioactivity in antimicrobial assays?

Divergent results may stem from:

- Protonation States : The amine group’s pKa (~9.5) affects membrane permeability in bacterial models.

- Structural Analogues : Compare with 2-Amino-4-fluorophenol (CAS 399-97-3), where meta-fluorine enhances biofilm penetration .

Experimental Design : Standardize assay pH (7.4) and include controls for autofluorescence interference .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.